![molecular formula C12H16O5S B2892305 (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate CAS No. 917882-64-5](/img/structure/B2892305.png)
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a 1,4-dioxane ring and a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (S)-1,4-dioxane-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Oxidation: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, sulfonic acids, and various nucleophilic substitution products, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate Applications
This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. It is a chiral variant of (1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate, which may lead to different biological activity. The compound features a dioxane ring, contributing to its chemical reactivity, especially in nucleophilic substitution reactions.
Scientific Research Applications
This compound is primarily utilized as an intermediate in synthesizing other organic compounds and as a reagent in various chemical reactions. It has a reactive sulfonate group, making it a precursor in synthesizing pharmaceutical compounds.
Chemistry
This compound is employed in diverse chemical reactions for synthesizing complex molecules. The sulfonate group can be replaced by other nucleophiles in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into organic molecules.
Biology
This compound is used in biochemical assays and as a probe in molecular biology studies.
Industry
This compound is used in producing polymers, resins, and other industrial materials.
Pharmaceutical Synthesis
This compound serves as a precursor in synthesizing pharmaceutical compounds because of its reactive sulfonate group.
Environmental Remediation
Dioxane derivatives are important in environmental contexts, such as removing 1,4-dioxane from contaminated water supplies using granular activated carbon systems.
Mechanism of Action
The mechanism of action of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is highly electron-withdrawing, making the adjacent carbon atom more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
®-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate: The enantiomer of the compound, which may exhibit different reactivity and selectivity in certain reactions.
(S)-(1,4-Dioxan-2-yl)methyl benzenesulfonate: A similar compound lacking the methyl group on the benzene ring, which may affect its physical and chemical properties.
(S)-(1,4-Dioxan-2-yl)methyl 4-chlorobenzenesulfonate: A derivative with a chlorine substituent on the benzene ring, potentially altering its reactivity and applications.
Uniqueness
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is unique due to its specific combination of a dioxane ring and a methylbenzenesulfonate group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18O5S
- Molecular Weight : 286.34 g/mol
- CAS Number : 23788-74-1
- Log P (Octanol-Water Partition Coefficient) : Ranges from 1.58 to 2.93, indicating moderate lipophilicity which affects its absorption and distribution in biological systems .
Absorption and Distribution
The compound exhibits high gastrointestinal absorption and is permeant to the blood-brain barrier (BBB), making it a candidate for central nervous system applications. It is not a substrate for P-glycoprotein, suggesting it may have favorable pharmacokinetics .
Enzyme Inhibition
One significant aspect of its biological activity is its interaction with cytochrome P450 enzymes:
- CYP2C19 Inhibitor : This inhibition can affect the metabolism of co-administered drugs that are substrates of this enzyme, potentially leading to drug-drug interactions.
- CYP1A2, CYP2D6, CYP2C9, CYP3A4 : No significant inhibition noted for these enzymes .
Antiviral Activity
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For example, derivatives with similar dioxane structures have shown activity against Zika virus (ZIKV) and other members of the Flaviviridae family. These studies indicate that modifications in the structure can enhance antiviral potency .
Structure-Activity Relationship (SAR)
Research has indicated that the presence of specific substituents on the benzene ring significantly influences the biological activity of sulfonate derivatives. For instance:
- Benzyl Substitution : Enhances potency and improves drug-like properties.
- Oxadiazole Derivatives : Compounds with oxadiazole rings have been synthesized and evaluated for their antiviral properties, showing promising results in inhibiting viral replication in vitro .
Comparative Data Table
Property | Value |
---|---|
GI Absorption | High |
BBB Permeability | Yes |
CYP Inhibitor | CYP2C19 |
Log P (iLOGP) | 2.77 |
Solubility | Highly soluble |
Biological Activity | Antiviral potential against ZIKV |
Properties
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHMWCSNNGYNP-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917882-64-5 | |
Record name | (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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